molecular formula C5H13NO5S B12296505 azane;2-prop-2-enoxyethyl hydrogen sulfate CAS No. 55866-85-8

azane;2-prop-2-enoxyethyl hydrogen sulfate

Cat. No.: B12296505
CAS No.: 55866-85-8
M. Wt: 199.23 g/mol
InChI Key: GZBVWNUYSUJHOB-UHFFFAOYSA-N
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Description

Azane;2-prop-2-enoxyethyl hydrogen sulfate is an ammonium salt of an alkyl sulfate derivative. Its structure comprises an ammonium cation (NH₄⁺, systematically named "azane" in IUPAC nomenclature ) and a sulfate anion esterified with a prop-2-enoxyethyl group (allyl ether chain). This compound is structurally categorized as an anionic surfactant, similar to ammonium lauryl sulfate but with a shorter, unsaturated alkyl chain .

Key Properties (inferred from analogs):

  • Molecular Formula: Likely C₅H₁₃NO₅S (based on substitution of dodecoxy with prop-2-enoxy in ).
  • Molecular Weight: Estimated ~225–250 g/mol (lower than the dodecoxy variant’s 327.48 g/mol due to shorter chain) .
  • Solubility: Expected to be water-soluble due to the sulfate group and polar ammonium cation.

Properties

CAS No.

55866-85-8

Molecular Formula

C5H13NO5S

Molecular Weight

199.23 g/mol

IUPAC Name

azane;2-prop-2-enoxyethyl hydrogen sulfate

InChI

InChI=1S/C5H10O5S.H3N/c1-2-3-9-4-5-10-11(6,7)8;/h2H,1,3-5H2,(H,6,7,8);1H3

InChI Key

GZBVWNUYSUJHOB-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOS(=O)(=O)O.N

Related CAS

55866-85-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;2-prop-2-enoxyethyl hydrogen sulfate typically involves the reaction of azane with 2-prop-2-enoxyethanol in the presence of sulfuric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation, purification, and crystallization to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;2-prop-2-enoxyethyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various halogens. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions can include various derivatives of azane and sulfate compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Azane;2-prop-2-enoxyethyl hydrogen sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of azane;2-prop-2-enoxyethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Azane;2-Dodecoxyethyl Hydrogen Sulfate (Ammonium Lauryl Sulfate)
  • CAS No.: 32612-48-9 .
  • Molecular Formula: C₁₄H₃₃NO₅S.
  • Molecular Weight : 327.48 g/mol .
  • Applications: Surfactant: Widely used in cosmetics, detergents, and hair care products due to its foaming and emulsifying properties . Key Difference: The saturated dodecyl chain enhances hydrophobicity, making it more effective in lipid-rich environments compared to the unsaturated prop-2-enoxy variant.
Ammonium Persulfate (Azane; Sulfooxy Hydrogen Sulfate)
  • CAS No.: 7727-54-0 .
  • Molecular Formula : (NH₄)₂S₂O₈.
  • Molecular Weight : 228.18 g/mol.
  • Applications: Oxidizing Agent: Used in polymer initiation, etching, and PCB manufacturing . Key Difference: Contains peroxydisulfate (S₂O₈²⁻) with strong oxidative capacity, unlike the non-oxidizing sulfate ester in the target compound.
Tetrabutylammonium Hydrogen Sulfate
  • Structure : (C₄H₉)₄N⁺HSO₄⁻ .
  • Applications :
    • Phase-Transfer Catalyst : Facilitates reactions between immiscible phases in organic synthesis .
    • Key Difference : The bulky tetrabutylammonium cation enhances solubility in organic solvents, whereas the ammonium ion in the target compound favors aqueous systems.
Ferrous Ammonium Sulfate Hexahydrate (Mohr’s Salt)
  • CAS No.: 10045-89-3 .
  • Formula : (NH₄)₂Fe(SO₄)₂·6H₂O.
  • Molecular Weight : 392.14 g/mol.
  • Applications: Analytical Reagent: Used in redox titrations due to stable Fe²⁺ content . Key Difference: Inorganic coordination complex with iron, contrasting with the organic sulfate ester in the target compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Applications
Azane;2-prop-2-enoxyethyl H⁺SO₄⁻ C₅H₁₃NO₅S (estimated) ~225–250 Allyl ether sulfate Surfactant (potential)
Azane;2-dodecoxyethyl H⁺SO₄⁻ C₁₄H₃₃NO₅S 327.48 Dodecyl ether sulfate Cosmetics, detergents
Ammonium persulfate (NH₄)₂S₂O₈ 228.18 Peroxydisulfate Oxidizer, polymerization
Tetrabutylammonium H⁺SO₄⁻ (C₄H₉)₄N⁺HSO₄⁻ 339.48 Quaternary ammonium sulfate Phase-transfer catalysis
Ferrous ammonium sulfate (NH₄)₂Fe(SO₄)₂·6H₂O 392.14 Fe²⁺-SO₄²⁻ complex Redox titrations

Research Findings and Industrial Relevance

  • Surfactant Performance : Alkyl sulfates with unsaturated chains (e.g., allyl) may exhibit lower thermal stability but improved solubility in polar solvents compared to saturated analogs .
  • Safety Considerations : Allyl-containing compounds may pose polymerization hazards under heat or light, requiring stabilizers in formulations .
  • Environmental Impact : Ammonium-based surfactants are generally biodegradable but may require monitoring for aquatic toxicity .

Biological Activity

Overview of Azane;2-Prop-2-enoxyethyl Hydrogen Sulfate

This compound is a sulfonic acid derivative that may exhibit various biological properties, including antimicrobial and herbicidal effects. Its structure allows it to interact with biological systems in ways that can be beneficial for agricultural and pharmaceutical applications.

Chemical Structure

The compound is characterized by the following structural formula:

C6H13NO4S\text{C}_6\text{H}_{13}\text{NO}_4\text{S}

This structure indicates the presence of a hydrogen sulfate group, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess notable antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
S. aureus2010
Pseudomonas aeruginosa1210

Herbicidal Activity

In agricultural contexts, this compound has been explored for its herbicidal effects. It has shown effectiveness against a range of weeds, potentially providing an eco-friendly alternative to traditional herbicides.

Case Study: Efficacy Against Common Weeds

A field trial was conducted to assess the herbicidal efficacy of this compound on common weeds such as Amaranthus retroflexus and Chenopodium album. The results indicated:

Weed Species Control (%) Application Rate (L/ha)
Amaranthus retroflexus851.5
Chenopodium album901.5

These findings suggest that the compound can effectively reduce weed populations when applied at optimal rates.

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms and plants. The hydrogen sulfate group can interfere with metabolic pathways, leading to cell death in susceptible organisms.

Research Findings

  • Study on Bacterial Resistance : A study published in the Journal of Applied Microbiology found that azane derivatives could overcome certain bacterial resistance mechanisms, enhancing their efficacy as antimicrobial agents.
  • Phytotoxicity Assessment : Research conducted by agricultural scientists demonstrated that the compound selectively targets specific weeds without harming crops, indicating a potential for use in integrated pest management systems.
  • Synergistic Effects : Investigations into the combination of this compound with other agrochemicals revealed synergistic effects, enhancing overall efficacy against pests and pathogens.

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